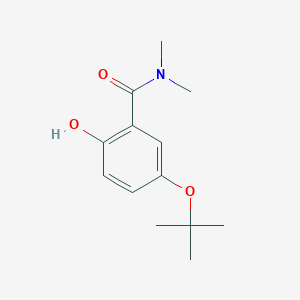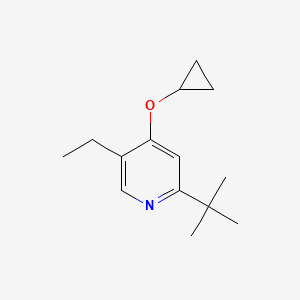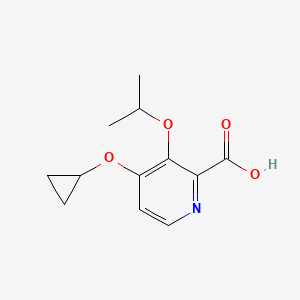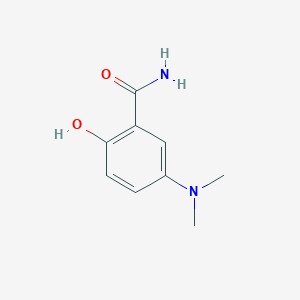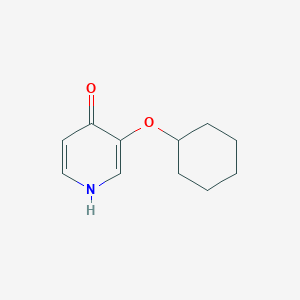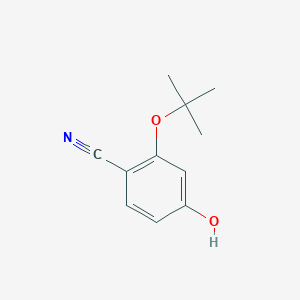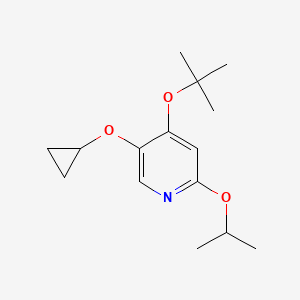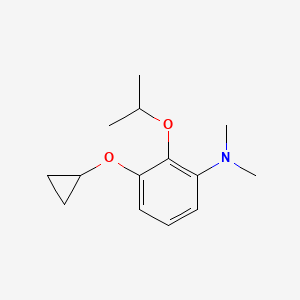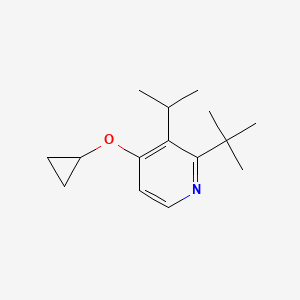
2-Tert-butyl-4-cyclopropoxy-3-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-4-cyclopropoxy-3-isopropylpyridine is a chemical compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and an isopropyl group attached to a pyridine ring.
Méthodes De Préparation
The synthesis of 2-Tert-butyl-4-cyclopropoxy-3-isopropylpyridine involves several steps. One common method includes the alkylation of a pyridine derivative with tert-butyl, cyclopropoxy, and isopropyl groups under specific reaction conditions. The exact synthetic route and reaction conditions can vary, but typically involve the use of strong bases and solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Tert-butyl-4-cyclopropoxy-3-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Tert-butyl-4-cyclopropoxy-3-isopropylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-3-isopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
2-Tert-butyl-4-cyclopropoxy-3-isopropylpyridine can be compared with other similar compounds, such as:
2-tert-Butyl-4-methylphenol: Similar in having a tert-butyl group but differs in other substituents and overall structure.
4-tert-Butylphenol: Shares the tert-butyl group but has different functional groups attached to the phenol ring.
The uniqueness of this compound lies in its combination of tert-butyl, cyclopropoxy, and isopropyl groups attached to a pyridine ring, which imparts specific chemical and biological properties .
Propriétés
Formule moléculaire |
C15H23NO |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
2-tert-butyl-4-cyclopropyloxy-3-propan-2-ylpyridine |
InChI |
InChI=1S/C15H23NO/c1-10(2)13-12(17-11-6-7-11)8-9-16-14(13)15(3,4)5/h8-11H,6-7H2,1-5H3 |
Clé InChI |
CYGVZGWYWIXQAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CN=C1C(C)(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


